Withaferin A
Overview
Description
Withaferin A (WA) is a pivotal withanolide that has gained significant attention in research due to its multidimensional biological properties . It is an abundant constituent in Withania somnifera Dunal (Ashwagandha, WS), a prehistoric remedy in Ayurveda . WA has been found to have a broad spectrum of pharmacological profiles, including anticancer, anti-inflammatory, antiherpetic, antifibrotic, antiplatelet, profibrinolytic, immunosuppressive, antipigmentation, and antileishmanial potentials .
Synthesis Analysis
The synthesis of Withaferin A has been inspired by its natural occurrence in withanolides . The decoration of the scaffolds in the synthesis process was supported by in silico studies . A stereoselective approach based on Brown chemistry allowed the obtainment and functional evaluation of the enantiopure compounds .Molecular Structure Analysis
Withaferin A is a steroidal lactone, with the ergostane skeleton having diverse biological and pharmacological activities . It is highly reactive because of the ketone-containing unsaturated A ring, the epoxide in the B ring, and the unsaturated lactone ring .Chemical Reactions Analysis
The analysis of the WA chemical structure displayed 3 positions that may interact with target proteins. Alkylation reactions and nucleophilic site binding reactions occur through the A-ring at position C3 and the epoxide network in C24 .Scientific Research Applications
1. Antioxidant and Cytoprotective Properties
Withaferin A (WA), derived from Withania somnifera, shows potential in promoting health through its bioactive properties. A study on human umbilical vein endothelial cells (HUVECs) revealed that WA increases the expression of the antioxidant gene heme oxygenase (HO-1) via the Keap1/Nrf2 pathway. This pathway plays a crucial role in cellular defense against oxidative stress and chemical insults by regulating the expression of antioxidant genes and phase II detoxifying enzymes (Heyninck et al., 2016).
2. Anticancer Properties
WA has been extensively researched for its anticancer properties. It exhibits a broad spectrum of pharmacological profiles, including anticancer, anti-inflammatory, and immunosuppressive effects. Studies across various cancer types have demonstrated the efficacy of WA in inhibiting tumor growth and progression. Notably, WA has shown promise in integrative cancer chemoprevention and treatment, highlighting its potential as a modern drug derived from traditional medicine (Sultana et al., 2021).
3. Neuroprotective Effects
Research on high-risk neuroblastoma, a malignancy with limited treatment options, has identified WA as a natural agent inducing ferroptosis in cancer cells. WA acts through a novel mechanism, activating the nuclear factor-like 2 pathway and inactivating glutathione peroxidase 4, leading to cell death. This dual mechanism enhances WA's efficacy in combating neuroblastoma, providing a potential therapeutic strategy (Hassannia et al., 2018).
4. Hepatoprotective Effects
WA has shown promising results in liver cancer treatment. It regulates liver X receptor-α in hepatocellular carcinoma (HCC) cells, inhibiting proliferation, migration, invasion, and angiogenesis. The activation of liver X receptor-α by WA leads to the suppression of NF-κB transcriptional activity and the proliferation of HCC cells, highlighting its potential as an anticancer compound (Shiragannavar et al., 2021).
5. Renal Protective Effects
WA exhibits protective effects against chronic kidney disease (CKD) by moderating endoplasmic reticulum stress-related apoptosis, inflammation, and fibrosis. In a CKD mouse model, WA treatment significantly ameliorated renal fibrosis and related mechanisms, suggesting its use as a potential therapeutic agent for CKD development (Chen et al., 2020).
Safety And Hazards
Withaferin A should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRXOUCRJQVYJQ-CKNDUULBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Withaferin A | |
CAS RN |
5119-48-2 | |
Record name | Withaferin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5119-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Withaferin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Withaferin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Withaferin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | WITHAFERIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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